molecular formula C19H18N4O6S B2551204 methyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate CAS No. 899984-47-5

methyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate

Cat. No.: B2551204
CAS No.: 899984-47-5
M. Wt: 430.44
InChI Key: MGEWWWUBXHFBLJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a useful research compound. Its molecular formula is C19H18N4O6S and its molecular weight is 430.44. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic System Synthesis

  • Synthesis of Fused Pyrimidinones : Utilization of related compounds in the synthesis of various heterocyclic systems including pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and other complex structures indicates the role of such molecules in constructing biologically relevant heterocycles (R. Toplak et al., 1999).

Utility in Activated Nitriles Synthesis

  • New Heterocyclic Compounds : The synthesis of new thiazole, pyrazole, oxazole, and pyrimidine derivatives using activated nitriles showcases the potential for creating a variety of heterocyclic compounds with potential pharmaceutical applications (A. Fadda et al., 2012).

Synthetic Mucin Fragments

  • Mucin Fragment Synthesis : The complex synthesis of mucin fragments, involving heterocyclic components, highlights the intricate chemical processes that can be employed to create biologically relevant molecules, potentially for therapeutic purposes (K. Kohata et al., 1984).

Biological Activity Studies

  • Antimicrobial and Antifungal Agents : Research into the synthesis of dihydropyrrolone conjugates and their evaluation as antimicrobial and antifungal agents exemplifies the application of such compounds in searching for new treatments for infections (K. Pandya et al., 2019).

Properties

IUPAC Name

methyl 4-[[2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6S/c1-23-11-20-22-19(23)30-10-14-7-15(24)16(8-28-14)29-9-17(25)21-13-5-3-12(4-6-13)18(26)27-2/h3-8,11H,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEWWWUBXHFBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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